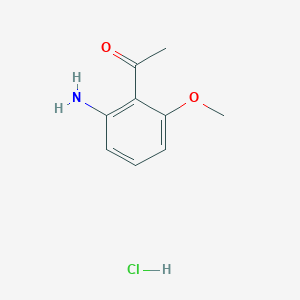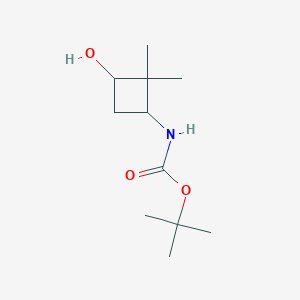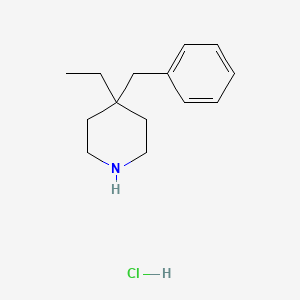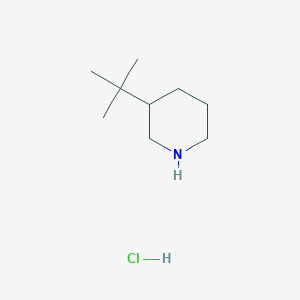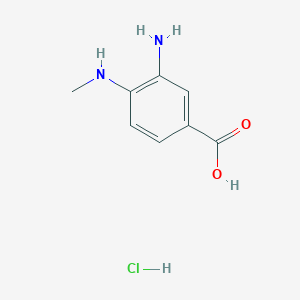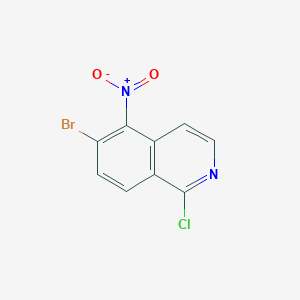
6-Bromo-1-chloro-5-nitroisoquinoline
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 6-Bromo-1-chloro-5-nitroisoquinoline consists of a quinoline core with bromine, chlorine, and nitro functional groups attached to it . The exact positions of these groups can influence the properties and reactivity of the molecule.Physical And Chemical Properties Analysis
6-Bromo-1-chloro-5-nitroisoquinoline is a solid compound . It has a molecular weight of 287.5 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Prodrug Development
6-Bromo-1-chloro-5-nitroisoquinoline shows promise in prodrug development, particularly in the synthesis of novel compounds. Parveen et al. (1999) discuss a compound where 6-bromoisoquinolin-1-one is released upon biomimetic reduction, highlighting its potential in selective drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
Spectroscopic Analysis
Spectroscopic analysis of 6-Bromo-1-chloro-5-nitroisoquinoline derivatives has been a significant area of research. Yurdakul et al. (2015) conducted an experimental and theoretical study on free 5-nitroisoquinoline, providing insights into vibrational spectra and molecular structure using various spectroscopic techniques (Yurdakul, Badoğlu, & Güleşci, 2015).
Chemical Synthesis
The synthesis of various derivatives of 6-Bromo-1-chloro-5-nitroisoquinoline has been explored for their potential applications in medicinal chemistry. Lei et al. (2015) describe the synthesis of a key intermediate in PI3K/mTOR inhibitors, which involves the use of 6-bromoquinolin-4-ol (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Ligand Development
Research has been conducted on incorporating 6-bromoquinoline into novel chelating ligands for potential use in various chemical applications. Hu et al. (2003) discuss a Friedländer approach to synthesize bidentate and tridentate 6-bromoquinoline derivatives, which have applications in optical properties and emission quantum yield (Hu, Zhang, & Thummel, 2003).
Pharmacologically Active Compounds
Brown and Gouliaev (2005) focused on synthesizing 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline, which are key in developing pharmacologically active compounds. This research contributes to understanding the electrophilic bromination process and its applications in medicinal chemistry (Brown & Gouliaev, 2005).
Eigenschaften
IUPAC Name |
6-bromo-1-chloro-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-7-2-1-6-5(8(7)13(14)15)3-4-12-9(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPGAUIFZQGSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-chloro-5-nitroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B1382175.png)


![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)
